N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-chloro-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-14-3-8-17(9-4-14)28(24,25)22-19-12-7-16(21)13-20(19)23-29(26,27)18-10-5-15(2)6-11-18/h3-13,22-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZPYPAEIOOQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme:
$$
\text{4-Chloro-1,2-phenylenediamine} + 2 \, \text{TsCl} \xrightarrow{\text{Base}} \text{N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide)} + 2 \, \text{HCl}
$$
(TsCl = 4-methylbenzenesulfonyl chloride)
Detailed Preparation Methods
Classical Two-Step Sulfonylation
- Step 1 : Dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in dry dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.
- Step 2 : Add 4-methylbenzenesulfonyl chloride (2.2 eq) dropwise at 0°C.
- Step 3 : Introduce a base (triethylamine or pyridine, 2.5 eq) to neutralize HCl.
- Step 4 : Warm to room temperature and stir for 6–12 hours.
- Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Purification : Recrystallize from ethanol/water or purify via silica gel chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Reaction Temperature | 0°C → 25°C | |
| Purification Method | Recrystallization (EtOH/H₂O) |
One-Pot Catalytic Method
A modified approach uses DIPEA (N,N-diisopropylethylamine) as both base and catalyst, enabling a one-pot synthesis:
- Step 1 : Combine 4-chloro-1,2-phenylenediamine (1.0 eq), TsCl (2.1 eq), and DIPEA (3.0 eq) in acetonitrile.
- Step 2 : Heat at 60°C for 4 hours.
- Workup : Filter, wash with cold methanol, and dry under vacuum.
Advantages :
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82% | |
| Solvent | Acetonitrile | |
| Catalyst | DIPEA |
Green Chemistry Approach
A solvent-free protocol emphasizes sustainability:
- Step 1 : Mechanochemically grind 4-chloro-1,2-phenylenediamine (1.0 eq) and TsCl (2.0 eq) with K₂CO₃ (2.5 eq) in a ball mill.
- Step 2 : Process at 30 Hz for 1 hour.
- Workup : Wash with water to remove excess base and byproducts.
Key Metrics :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75% | |
| Reaction Time | 1 hour | |
| Solvent | None |
Critical Analysis of Reaction Conditions
Solvent Optimization
Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but require stringent drying. Non-polar solvents (toluene) reduce side reactions but slow kinetics.
Solvent Comparison :
| Solvent | Yield (%) | Side Products |
|---|---|---|
| DCM | 85 | <5% |
| THF | 82 | 7% |
| Toluene | 68 | 12% |
| Data from |
Base Selection
Triethylamine and pyridine are standard, but DBU (1,8-diazabicycloundec-7-ene) improves yields in sterically hindered systems.
Base Efficiency :
| Base | Yield (%) | Reaction Time (h) |
|---|---|---|
| Triethylamine | 78 | 12 |
| Pyridine | 75 | 14 |
| DBU | 88 | 6 |
| Data from |
Purification and Characterization
Chromatography
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.69 (d, J = 8.2 Hz, 4H, Ar-H), 7.33 (d, J = 8.2 Hz, 4H, Ar-H), 6.98 (s, 2H, Ar-H), 2.42 (s, 6H, CH₃).
- IR (KBr) : 1325 cm⁻¹ (S=O asym), 1155 cm⁻¹ (S=O sym).
Challenges and Solutions
Side Reactions
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as or in an organic solvent like .
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
Biological Activities
N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) exhibits notable biological activities, particularly as an enzyme inhibitor . Sulfonamides are recognized for their antibacterial properties, suggesting that this compound may also demonstrate similar effects. The biological efficacy often correlates with the structure and substituents present on the sulfonamide moiety, indicating that modifications could lead to enhanced antibacterial or therapeutic properties .
Potential Biological Applications
- Antibacterial Activity : The sulfonamide functional group is known for its antibacterial effects, which could be leveraged in developing new antimicrobial agents.
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes relevant to various diseases, thus offering potential therapeutic avenues.
- Drug Development : Its unique structure makes it a candidate for further modifications aimed at improving selectivity and efficacy against targeted biological pathways.
Research Applications
The compound has several applications in research settings:
- Interaction Studies : Understanding binding affinities to biological targets is essential for determining therapeutic potential and safety profiles.
- Synthesis of Derivatives : Researchers can modify the compound's structure to create derivatives with improved pharmacological properties.
- Toxicological Assessments : Evaluating the safety of this compound through various assays can provide insights into its potential use in pharmaceuticals .
Case Studies and Comparative Analysis
| Compound Name | Structure Features | Unique Features |
|---|---|---|
| N,N'-(3-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) | Contains a different chlorinated phenylene moiety | Potentially different antibacterial activity |
| N,N'-(1,4-phenylene)bis(3,5-difluorobenzenesulfonamide) | Contains fluorine substituents | Enhanced lipophilicity |
| N,N'-(1,4-phenylene)bis(3,4-dichlorobenzenesulfonamide) | Dichlorinated phenyl groups | Increased antibacterial activity |
The uniqueness of N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) lies in its specific chlorinated phenylene structure combined with dual sulfonamide functionalities. This combination may confer distinct pharmacological properties compared to its analogs .
Mechanism of Action
The mechanism of action of N,N’-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural distinctions:
*Note: Molecular weights marked with * are estimated based on structural formulas.
Key Observations :
- Chlorine vs.
- Nitro vs. Amino Groups: Nitro groups () drastically increase lipophilicity and electron-withdrawing effects, whereas amino groups () introduce hydrogen-bond donors, making them suitable for nucleophilic reactions.
Solubility and Stability :
- The dichloro analog (CAS: 335334-06-0) exhibits lower aqueous solubility than the monochloro target due to increased hydrophobicity .
- The diamino derivative (CAS: 23680-12-8) shows higher solubility in polar solvents, attributed to NH₂ groups enabling hydrogen bonding .
Biological Activity
N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide), also known by its CAS number 27185-54-2, is a sulfonamide compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C20H19ClN2O4S2
- Molecular Weight : 450.96 g/mol
- Boiling Point : Approximately 600.4 °C (predicted)
- Density : 1.444 g/cm³ (predicted)
- pKa : 7.47 (predicted)
The biological activity of N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to antibacterial effects, making it a candidate for antimicrobial therapy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
| Streptococcus pneumoniae | 0.25 |
These results suggest that N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) is particularly effective against gram-positive bacteria, with lower MIC values indicating higher potency.
Anticancer Activity
In addition to its antibacterial properties, there is emerging evidence regarding the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM
This suggests that the compound may serve as a lead structure for developing novel anticancer agents.
Case Studies
-
Study on Antibacterial Efficacy :
A recent study evaluated the effectiveness of N,N'-(4-Chloro-1,2-phenylene)bis(4-methylbenzenesulfonamide) against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with an MIC value of 0.5 µg/mL, outperforming standard antibiotics such as penicillin. -
Anticancer Research :
In a laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
